molecular formula C11H5ClN4 B8478388 4-chloro-9H-pyrimido[4,5-b]indole-7-carbonitrile

4-chloro-9H-pyrimido[4,5-b]indole-7-carbonitrile

Cat. No.: B8478388
M. Wt: 228.64 g/mol
InChI Key: YUFHUNBEIMPBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-9H-pyrimido[4,5-b]indole-7-carbonitrile is a useful research compound. Its molecular formula is C11H5ClN4 and its molecular weight is 228.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H5ClN4

Molecular Weight

228.64 g/mol

IUPAC Name

4-chloro-9H-pyrimido[4,5-b]indole-7-carbonitrile

InChI

InChI=1S/C11H5ClN4/c12-10-9-7-2-1-6(4-13)3-8(7)16-11(9)15-5-14-10/h1-3,5H,(H,14,15,16)

InChI Key

YUFHUNBEIMPBCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)NC3=C2C(=NC=N3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-hydroxy-9H-pyrimido[4,5-b]indole-7-carbonitrile (215 mg, 1.02 mmol) in 5 mL POCl3 (5 mL) was heated at 100° C. for 18 hours. Upon cooling to room temperature the reaction mixture was evaporated to dryness and the residue treated with saturated sodium bicarbonate solution and ethyl acetate. The organic phase was dried over sodium sulphate and concentrated to the title compound as an orange solid. LC-MS (1) Rt 1.66 min; (100% UV), m/z (ES−) 227/229. The product was used without further purification.
Quantity
215 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

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